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molecular formula C11H12O4 B1221775 3-(4-Methoxybenzoyl)propionic acid CAS No. 3153-44-4

3-(4-Methoxybenzoyl)propionic acid

Cat. No. B1221775
M. Wt: 208.21 g/mol
InChI Key: OMTDIBZSUZNVJK-UHFFFAOYSA-N
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Patent
US09035085B2

Procedure details

A 500 mL round bottom flask equipped with a magnetic stirrer bar and an inert atmosphere (nitrogen gas) was charged with 5.25 mL (48.3 mmol) of anisole, 4.83 g (48.3 mmol) of succinic anhydride, 125 mL 1,1,2,2-tetrachloroethane and 125 mL of nitrobenzene. The reaction vessel was cooled with an external ice bath and stirred for 30 minutes. Aluminum trichloride (14.2 g, 106.4 mmol) was added to the pale yellow solution, which then turned to a dark reddish brown color. The ice bath was removed, and the reaction was allowed to stir at room temperature for 36 hours. Reaction was again cooled with an external ice bath. Prepared acidic solution by pouring 1N hydrogen chloride solution into a 100 mL beaker filled with ice. This solution was added to the reaction mixture carefully, drop-wise at first until reaction became clear with white precipitate. After that point a 10 mL portion was carefully added to test for reactivity, and then the remained of the ice/acid mixture was added. A second 100 mL of ice/acid mixture was added, the external ice bath removed and the pale emulsion was stirred for 2 hours. A white precipitate was collected form the emulsion by suction filtration. This solid was dissolved in 300 mL of 0.3 M sodium hydroxide, washed with 100 mL of ethyl acetate, and acidified to ˜pH 1 with 1 M hydrochloric acid. The white precipitate that was collected upon vacuum filtration was washed with 3×100 mL de-ionized water and dried. The product (4.7 g, 47%) was isolated as a white solid, mp 149-150° C. Combustion analysis: Found: C, 63.52; H, 5.78%; C11H12O4 requires C, 63.45; H, 5.81% 1H NMR (d6-DMSO): δ 12.2, s, 1H (COOH); δ 7.9 d, 2H (aryl H's); δ 7.0, d, 2H, (arylH's); δ 3.8, s, 3H (OMe H's); δ 3.2, t, 2H(CH2 α to carbonyl); δ 2.5, t, 2H(CH2 α to COOH).
Quantity
5.25 mL
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH2:11][CH2:10]1.ClC(Cl)C(Cl)Cl.[N+](C1C=CC=CC=1)([O-])=O.[Cl-].[Cl-].[Cl-].[Al+3].Cl>>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:3][CH:2]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
5.25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
4.83 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
125 mL
Type
reactant
Smiles
ClC(C(Cl)Cl)Cl
Name
Quantity
125 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL round bottom flask equipped with a magnetic stirrer bar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled with an external ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
to stir at room temperature for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was again cooled with an external ice bath
ADDITION
Type
ADDITION
Details
beaker filled with ice
ADDITION
Type
ADDITION
Details
This solution was added to the reaction mixture carefully
CUSTOM
Type
CUSTOM
Details
first until reaction
ADDITION
Type
ADDITION
Details
After that point a 10 mL portion was carefully added to test for reactivity
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the external ice bath removed
STIRRING
Type
STIRRING
Details
the pale emulsion was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A white precipitate was collected form the emulsion
FILTRATION
Type
FILTRATION
Details
by suction filtration
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in 300 mL of 0.3 M sodium hydroxide
WASH
Type
WASH
Details
washed with 100 mL of ethyl acetate
FILTRATION
Type
FILTRATION
Details
The white precipitate that was collected upon vacuum filtration
WASH
Type
WASH
Details
was washed with 3×100 mL de-ionized water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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